4-(2,4-Difluorophenyl)-2-formylphenol
CAS No.: 114937-29-0
VCID: VC11688175
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(2,4-Difluorophenyl)-2-formylphenol is a complex organic compound with the CAS number 114937-29-0. It is characterized by its biphenyl structure, where a 2,4-difluorophenyl group is attached to a phenol ring, which also contains a formyl group. This compound is of interest due to its potential applications in various chemical and pharmaceutical fields. Synthesis and PreparationThe synthesis of 4-(2,4-Difluorophenyl)-2-formylphenol typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. Common methods may include Suzuki coupling reactions or other cross-coupling techniques to form the biphenyl backbone, followed by formylation reactions to introduce the aldehyde group. Synthesis Steps
Spectroscopic Data
Biological and Pharmaceutical ApplicationsWhile specific biological activities of 4-(2,4-Difluorophenyl)-2-formylphenol are not extensively documented, compounds with similar structures have shown potential in various fields:
Potential Uses
Environmental and Safety ConsiderationsHandling and disposal of 4-(2,4-Difluorophenyl)-2-formylphenol require careful consideration due to its potential environmental impact and toxicity:
Safety Precautions
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 114937-29-0 | ||||||||
Product Name | 4-(2,4-Difluorophenyl)-2-formylphenol | ||||||||
Molecular Formula | C13H8F2O2 | ||||||||
Molecular Weight | 234.20 g/mol | ||||||||
IUPAC Name | 5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde | ||||||||
Standard InChI | InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | ||||||||
Standard InChIKey | QPNOPMDDTQEIIG-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O | ||||||||
Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O | ||||||||
PubChem Compound | 21811946 | ||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume